JAK2 Biochemical Inhibition: 12.5‑Fold Lower Potency of S‑Enantiomer Versus R‑Enantiomer
In a radiometric assay conducted by Reaction Biology Corp. and reported in Davis et al. (2021), the S‑enantiomer of ruxolitinib inhibited JAK2 with an IC50 of 5.0 ± 0.1 nM, compared to 0.40 ± 0.005 nM for the R‑enantiomer [1]. This represents a 12.5‑fold reduction in biochemical potency. The racemic mixture (rac‑ruxolitinib) yielded an intermediate IC50 of 0.92 ± 0.06 nM, confirming that potency scales with the fraction of the R‑isomer present [1].
| Evidence Dimension | JAK2 enzymatic inhibition IC50 (radiometric assay) |
|---|---|
| Target Compound Data | 5.0 ± 0.1 nM (S‑Ruxolitinib) |
| Comparator Or Baseline | 0.40 ± 0.005 nM (R‑Ruxolitinib); 0.92 ± 0.06 nM (rac‑Ruxolitinib) |
| Quantified Difference | 12.5‑fold higher IC50 vs. R‑enantiomer; 5.4‑fold higher IC50 vs. racemic mixture |
| Conditions | Radiometric kinase assay by Reaction Biology Corp.; JAK2 kinase domain; two independent data sets |
Why This Matters
The 12.5‑fold potency gap provides a wide dynamic range for using the S‑enantiomer as a low‑activity stereochemical control in JAK2 target‑engagement experiments.
- [1] Davis RR, Li B, Yun SY, et al. J Med Chem. 2021;64(4):2228-2241. Table 1. doi:10.1021/acs.jmedchem.0c01952 View Source
